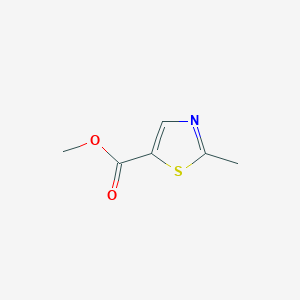

Methyl 2-methylthiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVCUYKYLWTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613660 | |

| Record name | Methyl 2-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53233-90-2 | |

| Record name | Methyl 2-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms.[1] This structure is a key building block in the synthesis of a wide range of biologically active molecules.[2] The presence of the methyl group at the 2-position and the methyl carboxylate group at the 5-position provides distinct chemical reactivity and allows for diverse functionalization, making it a valuable intermediate in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, spectroscopic profile, chemical reactivity, and potential applications, to support its use in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S | [1][5] |

| Molecular Weight | 157.19 g/mol | [1][5] |

| CAS Number | 53233-90-2 | [1][5] |

| Appearance | White to almost white crystalline powder (based on 2-methylthiazole-5-carboxylic acid) | [2] |

| Melting Point | Data not available. For comparison, 2-methylthiazole-5-carboxylic acid has a melting point of 209 - 213 °C.[2] | |

| Boiling Point | Data not available. For comparison, Methyl 2-aminothiazole-5-carboxylate has a boiling point of 298.7±13.0 °C at 760 mmHg. | |

| Density | Data not available. For comparison, Methyl 2-aminothiazole-5-carboxylate has a density of 1.4±0.1 g/cm³. | |

| Solubility | Soluble in organic solvents. | |

| XLogP3 | 1.5 | [5] |

| Topological Polar Surface Area | 67.4 Ų | [5] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several synthetic routes, with the Hantzsch thiazole synthesis being a classic and adaptable method.[6] This method involves the condensation of a thioamide with an α-halocarbonyl compound.

Hantzsch Thiazole Synthesis: A Mechanistic Overview

The causality behind the Hantzsch synthesis lies in the nucleophilic character of the sulfur atom in the thioamide and the electrophilic nature of the α-halocarbonyl. The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring. The choice of reactants and conditions can be tailored to optimize the yield and purity of the desired product.

References

- 1. Buy this compound | 53233-90-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-methylthiazole-5-carboxylate: Structure, Synthesis, and Applications

Executive Summary: Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its core structure, featuring a substituted thiazole ring, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its molecular structure, established and modern synthetic pathways, analytical characterization methods, and diverse applications, with a focus on its role in drug discovery and development.

Molecular Structure and Physicochemical Properties

The Thiazole Ring: A Privileged Heterocyclic Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is found in numerous biologically active compounds, including the essential vitamin thiamine and various pharmaceuticals. The presence of heteroatoms imparts unique electronic properties, enabling the ring to participate in various non-covalent interactions with biological macromolecules and serve as a versatile synthetic handle. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Structural Elucidation of this compound

This compound, with the IUPAC name methyl 2-methyl-1,3-thiazole-5-carboxylate, is characterized by a thiazole ring substituted at two key positions.[3] A methyl group is attached at the C2 position, and a methyl carboxylate (an ester functional group) is located at the C5 position.[1] This specific arrangement of functional groups dictates its reactivity and potential as a precursor in complex molecular syntheses.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key identifiers and computed properties of this compound are summarized below, providing essential information for researchers.[3]

| Property | Value | Source |

| IUPAC Name | methyl 2-methyl-1,3-thiazole-5-carboxylate | PubChem[3] |

| CAS Number | 53233-90-2 | PubChem[3] |

| Molecular Formula | C₆H₇NO₂S | PubChem[3] |

| Molecular Weight | 157.19 g/mol | PubChem[1][3] |

| Canonical SMILES | CC1=NC=C(S1)C(=O)OC | Smolecule[1] |

| InChI Key | WJPVCUYKYLWTPC-UHFFFAOYSA-N | Smolecule[1] |

| XLogP3 (Lipophilicity) | 1.5 | PubChem[3] |

| Appearance | White to almost white crystalline powder | Chem-Impex[4] |

Synthesis and Manufacturing Strategies

The synthesis of the thiazole-5-carboxylate scaffold is a well-established field, with methodologies ranging from classical named reactions to modern, high-efficiency procedures.

Foundational Principle: The Hantzsch Thiazole Synthesis

The most fundamental method for constructing the thiazole ring is the Hantzsch synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1] In the context of this compound, this typically involves reacting an appropriate α-haloacetoacetate derivative with thioacetamide. The process consists of two primary stages: cyclization to form the thiazole ring, followed by dehydration.[5] While traditional methods often suffered from harsh conditions and low yields, significant modifications have improved efficiency.[1]

Protocol: Efficient One-Pot Synthesis of Thiazole-5-carboxylates

Modern synthetic chemistry prioritizes efficiency, safety, and atom economy. One-pot procedures, which combine multiple reaction steps without isolating intermediates, are highly favored. The following protocol is adapted from established methods for synthesizing related ethyl 2-substituted-4-methylthiazole-5-carboxylates, which is a highly analogous and informative process.[2]

Objective: To synthesize a thiazole-5-carboxylate derivative in a single procedural workflow.

Step 1: α-Halogenation of the β-Ketoester

-

Procedure: Ethyl acetoacetate (a β-ketoester) is dissolved in a suitable solvent system (e.g., water and THF). N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (below 0°C) to act as a bromine source. The mixture is stirred at room temperature for 2 hours.[2]

-

Causality: The enol form of the ethyl acetoacetate attacks the electrophilic bromine from NBS, leading to the formation of an α-bromo β-ketoester. This step is critical as it introduces the halide leaving group necessary for the subsequent cyclization.

Step 2: Cyclization with Thiourea/Thioamide

-

Procedure: Thiourea (or a substituted thioamide) is added directly to the reaction mixture containing the newly formed α-bromo intermediate. The mixture is then heated to reflux (e.g., 80°C) for several hours.[2]

-

Causality: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine atom. An intramolecular condensation and subsequent dehydration event occur to form the stable, aromatic thiazole ring.

Step 3: Work-up and Purification

-

Procedure: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography.

-

Validation: The successful synthesis and purity of the final product are confirmed through analytical techniques as described in Section 3.

Caption: One-pot synthesis workflow for thiazole-5-carboxylate derivatives.

Spectroscopic and Analytical Characterization

The structural identity and purity of this compound are unequivocally confirmed using a suite of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include singlets for the C2-methyl group, the O-methyl group of the ester, and the proton at the C4 position of the thiazole ring.

-

¹³C NMR: Reveals the number of unique carbon atoms. Distinct signals would be observed for the methyl carbons, the aromatic carbons of the thiazole ring, and the carbonyl carbon of the ester.

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M+H]⁺ would be expected at an m/z value corresponding to its molecular weight (157.19).[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands would include a strong C=O stretch for the ester carbonyl group and C-H stretches for the methyl and aromatic groups.

Applications in Research and Drug Development

The utility of this compound stems from its dual role as a biologically active scaffold and a versatile synthetic intermediate.

Role as a Versatile Synthetic Intermediate

This compound is a valuable building block for constructing more complex molecules.[1] The ester functional group can be hydrolyzed to the corresponding carboxylic acid (2-methylthiazole-5-carboxylic acid), reduced to an alcohol, or converted to an amide, providing multiple avenues for further chemical modification.[1][4] These transformations are crucial in combinatorial chemistry and lead optimization campaigns for drug discovery.

Biological Activity and Pharmacological Significance

The thiazole-5-carboxylate scaffold is implicated in a range of biological activities.

-

Enzyme Inhibition: Derivatives of this core structure have shown potent inhibitory activity against key enzymes. For example, it is known to inhibit xanthine oxidase, an enzyme involved in purine metabolism.[1] Furthermore, related 2-amino-4-methylthiazole-5-carboxylate derivatives have been developed as selective inhibitors of monoacylglycerol lipase (MAGL), an important target in cancer therapy.[7]

-

Antimicrobial and Antitumor Properties: The broader class of thiazole compounds, including this compound, has been investigated for antimicrobial, antifungal, antiviral, and antitumor properties.[1] Its structural features allow it to interact with various biomolecules, modulating biochemical pathways and cellular processes.[1]

Applications Beyond Pharmaceuticals

The utility of this chemical class extends to other industries:

-

Agrochemicals: It is used in the synthesis of pesticides and herbicides, contributing to crop protection.[4]

-

Material Science: The compound finds applications in the development of specialized polymers and coatings.[4]

-

Flavor and Fragrance: It is also employed in creating unique flavoring agents and fragrances.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is associated with several hazards. It is considered harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than a simple chemical entity; it is a foundational component in the toolkit of medicinal chemists and materials scientists. Its structure, centered on the robust and versatile thiazole ring, provides a gateway to a vast chemical space of biologically active and industrially relevant molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the ongoing development of novel therapeutics and advanced materials.

References

- 1. Buy this compound | 53233-90-2 [smolecule.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 6. 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Methyl 2-methylthiazole-5-carboxylate

Foreword: Unveiling the Potential of a Versatile Thiazole Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex world of molecular discovery, this guide offers a comprehensive exploration of Methyl 2-methylthiazole-5-carboxylate. This seemingly simple heterocyclic compound serves as a cornerstone for a vast array of biologically active molecules. While much of the existing literature focuses on its more complex derivatives, a deep understanding of the core scaffold is paramount to unlocking its full therapeutic potential. This document synthesizes the current knowledge on the synthesis, known biological activities, and experimental evaluation of this compound, providing both a foundational understanding and practical insights for your research endeavors. We will delve into the established and potential biological activities, supported by data from closely related analogs where direct data on the parent compound is limited, thereby illuminating the path for future investigations into this promising chemical entity.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in biological research.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems, including solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S | PubChem[1] |

| Molecular Weight | 157.19 g/mol | PubChem[1] |

| IUPAC Name | methyl 2-methyl-1,3-thiazole-5-carboxylate | PubChem[1] |

| CAS Number | 53233-90-2 | PubChem[1] |

| Appearance | White to almost white crystalline powder | Chem-Impex[2] |

| Melting Point | 209 - 213 °C | Chem-Impex[2] |

| LogP | 0.36 | Chemsrc.com[3] |

| Boiling Point | 298.7±13.0 °C at 760 mmHg | Chemsrc.com[3] |

Synthesis of this compound

The primary and most established method for synthesizing the thiazole ring of this compound is the Hantzsch thiazole synthesis .[4] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[4]

Diagram: Hantzsch Thiazole Synthesis Workflow

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

The following protocol is a representative example of the Hantzsch synthesis adapted for producing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which are close structural analogs and key precursors.

-

Reaction Setup: In a 22 L flask equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge thioacetamide (500.6 g, 6.66 mol) and acetonitrile (4 L).[5]

-

Addition of Haloacetoacetate: To this solution, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1105 g, 5.06 mol) over a period of 40 minutes. A slight exotherm may be observed.[5]

-

Amine Addition and Reflux: Stir the reaction mixture for approximately 2.5 hours at room temperature, during which a yellow solid may precipitate. Slowly add triethylamine (1380 g, 13.64 mol). The reaction temperature will likely rise. Gently reflux the contents for one hour.[5]

-

Work-up and Isolation: After cooling, add water (25 mL). Extract the mixture with ether (2 x 100 mL) and wash with 10% HCl (25 mL). Concentrate the organic layer and dry under vacuum to isolate the desired product.[5]

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising scaffolds in drug discovery.[4]

Antimicrobial and Antifungal Activity

Diagram: General Mechanism of Antimicrobial Action

Caption: Putative mechanism of action for thiazole-based antimicrobials.

This protocol provides a general framework for assessing the antimicrobial activity of thiazole compounds.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antitumor Activity

The thiazole scaffold is present in several clinically used anticancer drugs. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[8] For example, certain ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have demonstrated broad-spectrum anticancer activity against a panel of 60 human tumor cell lines.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.[9][10][11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.[9]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] The IC50 value (the concentration that inhibits cell growth by 50%) can then be calculated.

Enzyme Inhibition: Xanthine Oxidase

This compound has been identified as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.[4] Overactivity of this enzyme can lead to hyperuricemia and gout. While specific IC50 values for the parent compound are not widely reported, the thiazole scaffold is a known feature of some xanthine oxidase inhibitors.

This spectrophotometric assay measures the inhibition of uric acid formation from xanthine.[13]

-

Reagent Preparation: Prepare a stock solution of xanthine oxidase, xanthine, and the test compound in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).[13]

-

Assay Reaction: In a 96-well UV-transparent plate, add the buffer, xanthine oxidase, and the test compound at various concentrations.[13]

-

Initiation of Reaction: Start the reaction by adding the xanthine solution.

-

Absorbance Measurement: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.[13]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Future Directions and Conclusion

This compound represents a versatile and valuable scaffold in medicinal chemistry. While a significant body of research exists for its derivatives, this guide highlights the need for more focused studies on the core compound itself. Future research should aim to:

-

Generate specific quantitative data (IC50, MIC, etc.) for this compound against a wide range of biological targets.

-

Elucidate the precise mechanisms of action for its observed biological activities.

-

Investigate its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug lead.

By building a more comprehensive understanding of this fundamental building block, the scientific community can more effectively leverage its potential in the development of novel therapeutics for a multitude of diseases.

References

- 1. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 2-aminothiazole-5-carboxylate | CAS#:6633-61-0 | Chemsrc [chemsrc.com]

- 4. Buy this compound | 53233-90-2 [smolecule.com]

- 5. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 6. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. benchchem.com [benchchem.com]

Methyl 2-methylthiazole-5-carboxylate discovery and history

An In-depth Technical Guide to Methyl 2-methylthiazole-5-carboxylate: From Foundational Synthesis to Modern Applications

Abstract

This compound (C₆H₇NO₂S) is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Characterized by a thiazole ring substituted with a methyl group at the 2-position and a methyl carboxylate group at the 5-position, this molecule serves as a pivotal building block for a diverse array of more complex structures. Its derivatives have demonstrated a wide spectrum of biological activities, establishing the 2-methylthiazole-5-carboxylate scaffold as a privileged structure in drug discovery and agrochemical development. This guide provides a comprehensive overview of its historical discovery, rooted in the classical Hantzsch thiazole synthesis, details modern, optimized synthetic protocols, and explores its broad applications in pharmaceutical and chemical research.

Historical Context: The Foundational Hantzsch Thiazole Synthesis

The story of this compound is intrinsically linked to the broader history of thiazole chemistry. The cornerstone of thiazole synthesis was laid in 1887 by German chemist Arthur Hantzsch.[1] The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide to form the thiazole ring.[1][2] This robust and versatile reaction remains one of the most fundamental methods for constructing the thiazole core.

The causality behind this reaction lies in the inherent electrophilicity of the α-carbon of the haloketone and the nucleophilicity of the sulfur atom in the thioamide. The initial step involves a nucleophilic attack by the thioamide sulfur on the α-carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This foundational reaction provided chemists with a reliable pathway to access the thiazole scaffold, paving the way for the synthesis and exploration of countless derivatives, including the title compound.

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Synthesis of this compound: A Journey of Optimization

While the Hantzsch synthesis provided the initial route, early preparations of this compound and its analogs were often plagued by harsh conditions and low yields. For instance, refluxing the reactants in dimethylformamide (DMF) resulted in an isolated yield of only 38%.[3][4] The need for higher efficiency, particularly for commercial-scale production, drove the development of improved synthetic methodologies.

Modern approaches have focused on one-pot procedures that are not only more efficient but also reduce waste and simplify purification.[5][6] These methods often start from readily available materials and proceed under milder conditions, representing a significant advancement over the traditional two-step process which required the isolation of a reactive α-haloketone intermediate.[5]

Optimized One-Pot Synthesis Protocol

This protocol describes a practical and efficient one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, which is a closely related and illustrative scaffold, starting from ethyl acetoacetate.[5] The principles are directly applicable to the synthesis of related thiazoles. The key innovation is performing the initial halogenation and the subsequent cyclocondensation in a single reaction vessel, thereby avoiding the isolation of the unstable bromo-intermediate.

Step-by-Step Methodology:

-

Reaction Setup: To a mixture of ethyl acetoacetate (1 equivalent) in a solvent system such as water and tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.2 equivalents) at a temperature below 0°C.

-

α-Halogenation: Allow the reaction mixture to stir at room temperature for approximately 2 hours. The progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting ethyl acetoacetate. This in-situ generation of ethyl 2-bromo-3-oxobutanoate is critical for the one-pot efficiency.

-

Cyclocondensation: To the reaction mixture containing the intermediate, add thioacetamide (1 equivalent).

-

Heating and Cyclization: Heat the reaction mixture to 80°C for 2 hours. The thioacetamide sulfur attacks the brominated carbon, and subsequent cyclization and dehydration occur to form the thiazole ring.

-

Work-up and Isolation: After cooling, the product can be isolated through standard extraction and purification techniques, such as crystallization or column chromatography.

This one-pot method is manipulatively simpler and provides higher overall yields compared to the classical two-step synthesis.[5]

Caption: Workflow for an optimized one-pot thiazole synthesis.

Physicochemical and Spectroscopic Profile

This compound is a stable heterocyclic compound that serves as a versatile synthetic intermediate due to its ester and thiazole ring functionalities.[3]

| Property | Value | Source |

| IUPAC Name | methyl 2-methyl-1,3-thiazole-5-carboxylate | [7] |

| CAS Number | 53233-90-2 | [7] |

| Molecular Formula | C₆H₇NO₂S | [3][7] |

| Molecular Weight | 157.19 g/mol | [3][7] |

| Appearance | Solid | [3] |

The chemical reactivity of the molecule is dictated by its functional groups. The ester group can undergo:

-

Reduction: Using powerful reducing agents like lithium aluminum hydride to yield the corresponding alcohol.[3]

-

Oxidation: Can be oxidized with agents such as potassium permanganate.[3]

-

Substitution: The ester can be converted to amides or other derivatives through nucleophilic acyl substitution.

The thiazole ring itself is aromatic and can undergo certain electrophilic substitution reactions, though its reactivity is influenced by the existing substituents.

Applications and Significance in Research & Development

The utility of this compound stems from its role as a versatile scaffold. By modifying the ester group or performing reactions on the thiazole ring, chemists can generate large libraries of derivative compounds for screening in various applications.[3]

Core Scaffold in Medicinal Chemistry

The thiazole ring is a common feature in many biologically active compounds and approved drugs.[2][8] The this compound core is a key intermediate in the synthesis of molecules with a wide range of therapeutic potential.[3][9]

-

Antimicrobial & Antifungal Activity: Derivatives have shown potent antimicrobial and antifungal properties.[3][9]

-

Antitumor Agents: The scaffold is used to synthesize novel compounds evaluated for their anticancer activity against various cell lines.[3][10] Thiazole-containing compounds are known to act as kinase inhibitors, a major class of cancer therapeutics.[11]

-

Anti-inflammatory & Antidiabetic Effects: Thiazole derivatives have been investigated for their ability to ameliorate insulin sensitivity and for their anti-inflammatory effects, potentially by modulating oxidative stress pathways.[12][13]

-

Antiviral Properties: The thiazole nucleus is a component of compounds screened for antiviral activity, including against HIV.[2][3]

Caption: Diverse applications derived from the core scaffold.

Intermediate in Agrochemicals

Beyond pharmaceuticals, the 2-methylthiazole-5-carboxylate structure is crucial in the agrochemical industry. It serves as a building block for potent fungicides and herbicides, contributing to crop protection and improved agricultural yields.[9][14] For example, U.S. Patent 5,045,554 describes the use of an analog, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, in the creation of effective fungicidal thiazolecarboxanilides.[4]

Other Industrial and Research Applications

The unique electronic properties of the thiazole ring have led to its investigation in other fields:

-

Corrosion Inhibition: It has been used as a corrosion inhibitor for metals like copper.[3]

-

Fluorescent Probes: The scaffold is part of molecules studied for use as fluorescent probes in cellular imaging.[3]

Conclusion

From its conceptual origins in the late 19th-century Hantzsch synthesis, this compound has evolved into a cornerstone of modern heterocyclic chemistry. The journey from low-yield classical preparations to efficient, high-yield one-pot syntheses highlights the progress in synthetic organic chemistry. Today, it stands as a highly valuable and versatile building block, enabling significant research and development in medicine, agriculture, and material science. Its continued use as a foundational scaffold ensures that new derivatives with potentially life-saving or industry-advancing properties will continue to be discovered.

References

- 1. synarchive.com [synarchive.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 53233-90-2 [smolecule.com]

- 4. EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 7. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. innospk.com [innospk.com]

- 12. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

A Researcher's Guide to the Preliminary Investigation of Thiazole Derivatives: Synthesis, Characterization, and Anticancer Screening

This guide provides a comprehensive technical overview for the initial exploration of novel thiazole derivatives, a cornerstone heterocyclic scaffold in modern drug discovery. We will navigate the foundational steps of a typical discovery campaign, from chemical synthesis and structural verification to preliminary biological screening, with a focus on anticancer applications. The methodologies and rationale presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for their investigations.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor make it a versatile building block in the design of therapeutic agents.[3] The thiazole core is present in over 18 FDA-approved drugs, demonstrating its clinical significance across a wide range of diseases, including cancer, HIV, and bacterial infections.[4] The structural modifications on the thiazole ring are a key strategy in drug discovery to generate new molecules with enhanced potency and selectivity.[1] This guide focuses on the logical workflow for synthesizing and evaluating new chemical entities based on this remarkable scaffold.

Chemical Synthesis: The Hantzsch Thiazole Synthesis

A cornerstone of thiazole chemistry is the Hantzsch synthesis, first reported in 1887.[5][6] This reliable condensation reaction between an α-haloketone and a thioamide remains a favored method due to its simplicity, versatility, and typically high yields.[4][5]

Causality Behind the Method:

The Hantzsch synthesis is a powerful tool because it allows for the direct construction of the thiazole ring with predictable regiochemistry. The choice of the α-haloketone and the thioamide directly dictates the substituents at positions 2, 4, and 5 of the resulting thiazole, enabling systematic exploration of structure-activity relationships (SAR).

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a well-established three-step mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide then attacks the carbonyl carbon of the ketone, forming the five-membered ring intermediate.

-

Dehydration: The resulting hydroxythiazoline intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-methylthiazole-5-carboxylate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-methylthiazole-5-carboxylate and its Derivatives.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a key derivative, serves both as a versatile synthetic building block and as a molecule with intrinsic biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action associated with this compound and its close structural analogs. We will dissect its interactions with key enzymatic targets, the resultant modulation of cellular signaling pathways, and the experimental methodologies used to elucidate these functions. This document is intended to be a comprehensive resource for researchers engaged in drug discovery and development, offering insights into the therapeutic potential of this important class of molecules.

Introduction: The Chemical and Biological Significance of this compound

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a methyl carboxylate group at the 5-position.[1][2] Its chemical structure provides a unique combination of features—a polar ester group, an aromatic system, and heteroatoms (nitrogen and sulfur)—that facilitate diverse interactions with biological macromolecules.[1] This versatility has led to its use as a foundational element in the synthesis of more complex pharmaceutical agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[3][4][5][6] Beyond its role as a synthetic intermediate, the core scaffold of this compound exhibits a range of biological effects, which are the primary focus of this guide.[1]

Multifaceted Mechanisms of Action: An Overview

The therapeutic potential of this compound and its derivatives stems from their ability to interact with and modulate the activity of several key enzymes. The primary mechanisms of action identified in the literature include the inhibition of xanthine oxidase, monoacylglycerol lipase (MAGL), and cyclooxygenase (COX) enzymes. Each of these interactions leads to distinct downstream effects on cellular pathways implicated in a variety of pathological conditions.

Mechanism of Action I: Inhibition of Xanthine Oxidase

Xanthine oxidase is a critical enzyme in purine metabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.[5] this compound has been identified as an inhibitor of this enzyme.[1]

-

Molecular Interaction: The mechanism of inhibition likely involves the binding of the thiazole compound to the active site of xanthine oxidase, thereby preventing the substrate from accessing it. The specific interactions of the thiazole ring and its substituents with the enzyme's active site residues would govern the potency and specificity of this inhibition.[1]

-

Therapeutic Implication: By inhibiting xanthine oxidase, this compound can reduce the production of uric acid, highlighting its potential as a therapeutic agent for gout. This mechanism is analogous to that of established drugs like febuxostat, which also contains a thiazole ring.[5]

Mechanism of Action II: Inhibition of Monoacylglycerol Lipase (MAGL) - A Target in Oncology

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[7][8] In cancer cells, MAGL activity is often dysregulated, leading to increased production of pro-tumorigenic signaling lipids.[7][8] Derivatives of thiazole-5-carboxylate have been synthesized and identified as potent and selective inhibitors of MAGL.[7][8]

-

Molecular Interaction and Downstream Effects: These derivatives act by inhibiting MAGL, which in turn elevates the levels of 2-AG. This modulation of the endocannabinoid system can have significant implications for cancer cell signaling, potentially reducing tumor growth and progression. The selective inhibition of MAGL is a promising strategy for cancer therapy.[7][8]

The signaling pathway affected by MAGL inhibition is depicted below:

Caption: MAGL Inhibition by a Thiazole Derivative.

-

Quantitative Data on Anticancer Activity: Studies on 2-amino-4-methylthiazole-5-carboxylate derivatives have demonstrated significant anticancer activity. For instance, certain compounds have shown potent growth inhibition (GI50) against various cancer cell lines.

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| 3g (NSC:788170) | EKVX (Non-Small Cell Lung Cancer) | 0.865 | [7] |

| MDA-MB-468 (Breast Cancer) | 1.20 | [7] | |

| 4c (NSC:788176) | HOP-92 (Non-Small Cell Lung Cancer) | 0.34 | [7] |

| EKVX (Non-Small Cell Lung Cancer) | 0.96 | [7] | |

| MDA-MB-231/ATCC (Breast Cancer) | 1.08 | [7] |

Mechanism of Action III: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX-1 and/or COX-2.[9][10] Thiazole carboxamide derivatives have been designed and synthesized as COX inhibitors.[11]

-

Molecular Interaction and Selectivity: These compounds are thought to bind to the active site of COX enzymes, preventing the synthesis of prostaglandins. The development of derivatives with selectivity for COX-2 over COX-1 is a key objective to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[9][10] The structural modifications on the thiazole carboxamide scaffold play a crucial role in determining this selectivity and inhibitory potency.[11]

The general workflow for designing and evaluating novel COX inhibitors is as follows:

Caption: Drug Discovery Workflow for Thiazole-based COX Inhibitors.

Experimental Protocols for Mechanism Elucidation

The investigation of the mechanism of action of this compound and its derivatives relies on a suite of established biochemical and cell-based assays.

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common method for determining the inhibitory effect of a compound on xanthine oxidase activity.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Prepare a solution of xanthine (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Prepare a solution of xanthine oxidase enzyme in the same buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the xanthine oxidase solution.

-

Incubate the mixture for a pre-determined time at a specific temperature (e.g., 15 minutes at 25°C) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the xanthine solution.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol: Cell-Based Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell lines (e.g., EKVX, MDA-MB-468) in appropriate growth medium.

-

Harvest the cells and seed them into a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the growth medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used for the compound stock).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay and Measurement:

-

Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

-

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse and therapeutically relevant mechanisms of action. Their ability to inhibit key enzymes such as xanthine oxidase, monoacylglycerol lipase, and cyclooxygenases underscores their potential in the treatment of gout, cancer, and inflammatory diseases. The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular interactions between these compounds and their targets through structural biology studies (e.g., X-ray crystallography). Furthermore, a deeper investigation into the downstream signaling consequences of target engagement in relevant cellular and in vivo models is crucial for translating these findings into clinical applications. The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. Buy this compound | 53233-90-2 [smolecule.com]

- 2. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 2-acetylthiazole-5-carboxylate [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-methylthiazole-5-carboxylate: A Technical Guide to Unexplored Research Frontiers

Abstract

Methyl 2-methylthiazole-5-carboxylate, a heterocyclic compound with the molecular formula C₆H₇NO₂S, stands as a versatile yet underexplored scaffold in medicinal chemistry and materials science.[1][2] While its derivatives have demonstrated significant biological activities, the parent molecule itself presents a promising starting point for novel research endeavors. This technical guide provides an in-depth analysis of potential research areas for this compound, offering a strategic roadmap for researchers, scientists, and drug development professionals. By synthesizing existing knowledge on related compounds and outlining detailed experimental workflows, this document aims to catalyze innovation and unlock the full potential of this intriguing molecule.

Introduction: The Thiazole Core - A Privileged Scaffold

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, from essential vitamins like thiamine to life-saving antibiotics.[3] Its unique electronic properties and ability to engage in diverse molecular interactions make it a "privileged scaffold" in drug discovery. This compound, with its characteristic thiazole core, methyl group at the 2-position, and a carboxylate group at the 5-position, offers multiple points for chemical modification, making it an ideal candidate for the development of compound libraries with diverse biological targets.[1]

This guide will navigate through the most promising research avenues for this molecule, grounded in the established biological activities of its close analogs and the fundamental principles of medicinal chemistry.

Potential Therapeutic Applications: A Landscape of Opportunity

While specific quantitative biological data for this compound is not extensively documented in publicly available literature, the activities of its derivatives provide a clear blueprint for future investigations.[1]

Enzyme Inhibition: A Promising Avenue

2.1.1. Xanthine Oxidase Inhibition for Gout and Hyperuricemia

Derivatives of 2-methylthiazole-5-carboxylic acid have shown potential as inhibitors of xanthine oxidase, an enzyme pivotal in the pathogenesis of gout.[1] This suggests that the core structure of this compound is a viable starting point for developing novel treatments for hyperuricemia.

Proposed Research Workflow:

Figure 1: Workflow for Xanthine Oxidase Inhibitor Development.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

-

Reagent Preparation:

-

Phosphate Buffer (50 mM, pH 7.5).

-

Xanthine Oxidase solution (from bovine milk, diluted in phosphate buffer).

-

Xanthine solution (substrate, dissolved in buffer).

-

Test compound (this compound and its derivatives) and positive control (Allopurinol) dissolved in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of phosphate buffer.

-

Add 20 µL of the test compound solution at various concentrations.

-

Add 30 µL of xanthine solution.

-

Initiate the reaction by adding 100 µL of xanthine oxidase solution.

-

Incubate at 25°C for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

2.1.2. Monoacylglycerol Lipase (MAGL) Inhibition in Oncology

Recent studies have highlighted 2-amino-4-methylthiazole-5-carboxylate derivatives as potent inhibitors of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system that is implicated in cancer progression.[4] This presents a compelling opportunity to investigate this compound as a scaffold for developing novel anticancer agents.

Proposed Research Pathway:

Figure 2: Research Pathway for MAGL Inhibitor Discovery.

Experimental Protocol: In Vitro MAGL Inhibition Assay

-

Materials:

-

Human recombinant MAGL enzyme.

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.2).

-

MAGL substrate (e.g., 4-nitrophenyl acetate).

-

Test compounds and a known MAGL inhibitor (positive control).

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, MAGL enzyme, and the test compound (at varying concentrations) to the wells.

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding the MAGL substrate.

-

Incubate at room temperature for a defined period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Measure the absorbance at a wavelength appropriate for the product of the substrate hydrolysis (e.g., 405-415 nm for 4-nitrophenol).

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Antimicrobial Drug Discovery

The thiazole nucleus is a common feature in many antimicrobial agents.[3] While the broad-spectrum antimicrobial activity of this compound has been qualitatively mentioned, a systematic investigation into its efficacy against a panel of clinically relevant bacterial and fungal pathogens is warranted.[1]

Proposed Research Framework:

| Phase | Objective | Key Activities | Expected Outcome |

| I. Initial Screening | To determine the antimicrobial spectrum and potency. | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays against a panel of Gram-positive and Gram-negative bacteria, and fungi. | Identification of susceptible microbial strains and preliminary potency data. |

| II. Structure-Activity Relationship (SAR) | To identify key structural features for antimicrobial activity. | Synthesis and screening of a library of derivatives with modifications at the 2- and 5-positions. | Understanding of the chemical moieties crucial for antimicrobial efficacy. |

| III. Mechanistic Studies | To elucidate the mode of action. | Target-based assays (e.g., DNA gyrase inhibition), cell membrane integrity assays, and biofilm formation inhibition assays. | Identification of the molecular target and mechanism of antimicrobial action. |

| IV. In Vivo Efficacy | To evaluate the therapeutic potential in an animal model. | Murine models of infection (e.g., sepsis, skin infection). | Assessment of the compound's ability to clear infections in a living organism. |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Culture the selected microbial strains to the mid-logarithmic phase.

-

Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing growth medium.

-

-

Inoculation:

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Chemical Derivatization and Library Synthesis

The true potential of this compound lies in its utility as a versatile building block for creating diverse chemical libraries.[1]

Key Reaction Sites for Derivatization:

Figure 3: Key Sites for Chemical Modification of this compound.

-

C5-Ester Group: This is the most facile position for modification. Hydrolysis to the corresponding carboxylic acid allows for the formation of a wide array of amides, which is a common strategy in drug design to modulate solubility, cell permeability, and target engagement. Reduction of the ester to an alcohol provides another avenue for derivatization.

-

C2-Methyl Group: While more challenging, functionalization of the C2-methyl group can be explored to introduce new pharmacophores.

-

Thiazole Ring: The aromatic nature of the thiazole ring allows for electrophilic substitution reactions, though the reactivity is influenced by the existing substituents.

ADME/Toxicity Profile: A Preliminary Assessment

While experimental ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is scarce, in silico predictions and data from structurally related thiazole-containing drugs can provide valuable preliminary insights.

In Silico ADME Predictions (Conceptual):

| Parameter | Predicted Value/Characteristic | Implication for Drug Development |

| Molecular Weight | ~157.19 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five).[2] |

| LogP | ~1.5 | Indicates good membrane permeability. |

| Aqueous Solubility | Moderate | May require formulation strategies for optimal delivery. |

| Metabolism | Potential for ester hydrolysis and oxidation of the thiazole ring. | The ester moiety may act as a soft drug, being metabolized to the active carboxylic acid form. |

| Toxicity | Potential for skin and eye irritation.[2] | Requires careful handling and further toxicological evaluation. |

Proposed Research:

A crucial area of investigation is the experimental determination of the ADME/Tox profile of this compound and its most promising derivatives. This would involve in vitro assays such as Caco-2 permeability, metabolic stability in liver microsomes, and cytotoxicity assays against various cell lines.

Conclusion: A Call to Exploration

This compound represents a molecule at the cusp of discovery. Its structural simplicity, coupled with the proven biological activities of its derivatives, makes it a highly attractive starting point for innovative research in drug discovery and materials science. This technical guide has outlined several high-potential research avenues, complete with actionable experimental protocols and strategic workflows. It is an invitation to the scientific community to delve into the untapped potential of this versatile scaffold and to pioneer the development of the next generation of therapeutics and advanced materials.

References

- 1. Buy this compound | 53233-90-2 [smolecule.com]

- 2. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for Methyl 2-methylthiazole-5-carboxylate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-methylthiazole-5-carboxylate

Introduction: Elucidating the Molecular Blueprint

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a versatile building block, its derivatives are explored for a range of biological activities, including antimicrobial and antitumor properties.[1] The precise structural confirmation and purity assessment of this molecule are paramount for its successful application in drug discovery and materials science. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to define its molecular architecture. We will move beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectral output, and outlining robust protocols for data acquisition. The molecular formula is C₆H₇NO₂S, and its molecular weight is 157.19 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the chemical environment of each atom.

Expertise in Practice: The Rationale Behind NMR Experimental Design

The choice of solvent and spectrometer frequency are critical decisions that directly impact spectral quality. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if solubility is limited or specific proton-solvent interactions need to be assessed, a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is employed. For this guide, we will reference data typically acquired in CDCl₃. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving closely spaced peaks and simplifying spectral interpretation.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Structural Visualization and NMR Assignments

To correlate the spectral data with the molecular structure, we first visualize the molecule with numbered positions.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a quantitative count and qualitative description of the different proton environments.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H4 (Thiazole Ring) | ~8.1 - 8.3 | Singlet | 1H | This proton is attached to an sp² carbon in an electron-deficient aromatic ring, leading to significant deshielding and a downfield shift. The singlet multiplicity indicates no adjacent protons. For similar thiazole structures, this proton appears in the 7.6-8.5 ppm range.[3] |

| H8 (-OCH₃) | ~3.9 | Singlet | 3H | The protons of the methyl ester are deshielded by the adjacent oxygen atom. |

| H6 (-CH₃) | ~2.7 | Singlet | 3H | The protons of the methyl group at the C2 position are slightly deshielded by the aromatic thiazole ring. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (C=O, Ester) | ~162 | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| C2 (Thiazole Ring) | ~167 | This carbon is bonded to two heteroatoms (N and S) within the aromatic ring, resulting in a strong downfield shift. |

| C4 (Thiazole Ring) | ~148 | This sp² carbon is part of the aromatic system and holds the only ring proton. |

| C5 (Thiazole Ring) | ~125 | This carbon is bonded to the electron-withdrawing carboxylate group, shifting it downfield. |

| C8 (-OCH₃) | ~52 | The methyl carbon of the ester is shielded relative to the aromatic carbons. |

| C6 (-CH₃) | ~19 | The methyl carbon at the C2 position is the most shielded (upfield) carbon in the molecule. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

-

Data Acquisition: Scan the sample over the typical range of 4000-400 cm⁻¹.

IR Data Interpretation

The IR spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of the molecule's bonds.

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3120 | C-H Stretch | Thiazole Ring | Absorption in this region is characteristic of C-H bonds on an aromatic or heteroaromatic ring. |

| ~2960 | C-H Stretch | Methyl Groups | Corresponds to the stretching vibrations of the sp³ C-H bonds in the two methyl groups. |

| ~1725 | C=O Stretch | Ester | This strong, sharp absorption is a definitive indicator of the ester carbonyl group. Its position reflects conjugation with the thiazole ring. |

| ~1540 | C=N / C=C Stretch | Thiazole Ring | These absorptions are characteristic of the stretching vibrations within the heteroaromatic thiazole ring system.[3] |

| ~1250 | C-O Stretch | Ester | Corresponds to the asymmetric stretching of the C-O single bond in the ester functional group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage and cone voltage to values optimized for maximizing the signal of the target ion.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-300.

MS Data Interpretation

The primary goal is to identify the molecular ion peak, which confirms the molecular weight.

| m/z Value | Ion Identity | Interpretation |

| 158.03 | [M+H]⁺ | The protonated molecular ion. The exact mass (calculated: 157.0197) confirms the elemental composition of C₆H₇NO₂S.[2] |

| 126 | [M - OCH₃]⁺ | Represents the loss of the methoxy radical from the ester group, a common fragmentation pathway. |

| 98 | [M - COOCH₃]⁺ | Represents the loss of the entire carbomethoxy group, resulting in the 2-methylthiazole cation. |

Visualization of Key Fragmentation Pathways

Caption: Primary fragmentation pathways for this compound in ESI-MS.

Conclusion

The collective data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the ester carbonyl and the thiazole ring. Finally, mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation. This triad of spectroscopic techniques forms an essential, self-validating workflow for chemists in research and industry, ensuring the identity, purity, and quality of crucial chemical building blocks.

References

- 1. Buy this compound | 53233-90-2 [smolecule.com]

- 2. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin | MDPI [mdpi.com]

Methodological & Application

synthesis of Methyl 2-methylthiazole-5-carboxylate from ethyl acetoacetate

An Application Guide for the Synthesis of Methyl 2-methylthiazole-5-carboxylate from Ethyl Acetoacetate

Abstract

This document provides a comprehensive scientific guide for the multi-step synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and materials science. The synthetic route commences with the readily available starting material, ethyl acetoacetate. This guide is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also in-depth explanations of the underlying reaction mechanisms, causality behind experimental choices, and critical process optimization insights. The protocols are designed to be self-validating, incorporating checkpoints and characterization guidance to ensure the successful synthesis and purification of the target compound.

Introduction and Strategic Overview

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs used to treat a wide range of conditions, including allergies, hypertension, and bacterial infections.[1][2] Specifically, 2-methylthiazole-5-carboxylate esters are key intermediates in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[3][4]

The synthesis described herein follows the robust and widely adopted Hantzsch thiazole synthesis pathway.[5][6] This strategy was chosen for its reliability, high yields, and the accessibility of its starting materials. The overall process is segmented into three primary stages:

-

α-Chlorination: Synthesis of the key intermediate, ethyl 2-chloroacetoacetate, via electrophilic substitution on ethyl acetoacetate.

-

Hantzsch Cyclization: Condensation of the α-haloester with thioacetamide to construct the ethyl 2-methylthiazole-5-carboxylate core.

-

Ester Modification: Saponification of the ethyl ester to the corresponding carboxylic acid, followed by Fischer esterification to yield the final target, this compound.

The logical flow of this synthesis is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of Ethyl 2-chloroacetoacetate

The initial and critical step is the selective halogenation of ethyl acetoacetate at the α-position. This intermediate is the electrophilic component required for the subsequent cyclization.

Principle and Mechanistic Insight

Ethyl acetoacetate exists in tautomeric equilibrium with its enol form. The α-carbon is highly nucleophilic and readily attacked by electrophiles. For this synthesis, we employ sulfuryl chloride (SO₂Cl₂), a common and effective chlorinating agent for active methylene compounds.[7] This method is favored as it selectively chlorinates the 2-position, providing the desired α-chloro-β-ketoester.[7] The reaction proceeds via the enol tautomer, which attacks the sulfuryl chloride, followed by the loss of HCl and SO₂.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Ethyl acetoacetate | 130.14 | 65.0 g (64.4 mL) | 1.0 |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 70.8 g (42.9 mL) | 1.05 |

| 10% Sodium Hydroxide | - | As needed | - |

| Three-neck round-bottom flask (500 mL) | - | 1 | - |

| Addition Funnel | - | 1 | - |

| Magnetic Stirrer & Stir Bar | - | 1 | - |

| Ice Bath | - | 1 | - |

Procedure

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a caustic trap (e.g., a bubbler with 10% NaOH solution) to neutralize the HCl and SO₂ off-gases.[7]

-

Initial Cooling: Charge the flask with ethyl acetoacetate (1.0 eq). Begin stirring and cool the flask in an ice-salt bath to an internal temperature of -5 to 10 °C.[8]

-

Reagent Addition: Add sulfuryl chloride (1.05 eq) to the dropping funnel. Add the sulfuryl chloride dropwise to the cooled, stirring ethyl acetoacetate over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Continue stirring for 4 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Gas Removal: Once the reaction is complete, slowly reduce the pressure using a vacuum pump to remove any residual dissolved acidic gases. Ensure the off-gas continues to be scrubbed through the caustic solution.[7]

-

Purification: The crude product is purified by vacuum distillation to yield ethyl 2-chloroacetoacetate as a colorless to pale yellow liquid.[7][8] Collect the fraction boiling at approximately 107 °C at 14 mmHg.

Part II: Hantzsch Thiazole Synthesis

This is the core ring-forming reaction, where the previously synthesized α-haloester is condensed with a thioamide to build the thiazole heterocycle.

Principle and Mechanistic Insight

The Hantzsch thiazole synthesis is a classic condensation reaction. To obtain the desired 2-methyl substituent, thioacetamide is used as the thioamide component.[9][10] The mechanism involves three primary stages:[11]

-

Nucleophilic Attack (Sₙ2): The nucleophilic sulfur atom of thioacetamide attacks the electrophilic α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion.

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs a nucleophilic attack on the ketone carbonyl carbon.

-

Dehydration: The tetrahedral intermediate eliminates a molecule of water, leading to the formation of the stable, aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Ethyl 2-chloroacetoacetate | 164.59 | 16.5 g | 1.0 |

| Thioacetamide | 75.13 | 9.0 g | 1.2 |

| Acetonitrile (MeCN) | 41.05 | 60 mL | - |

| Triethylamine (TEA) | 101.19 | 13.7 g (18.8 mL) | 1.35 |

| Ethyl Acetate | - | As needed | - |

| Saturated NaHCO₃ solution | - | As needed | - |

| Brine | - | As needed | - |

Procedure

-